2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid
Description
2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid is a benzoic acid derivative featuring a central aromatic ring substituted with a bis-amide functional group. Each amide branch consists of a 2-aminoethyl moiety linked to a 1-oxooctadecyl (stearoyl) chain, imparting significant hydrophobicity due to the 18-carbon alkyl groups.
Properties
CAS No. |
2352-88-7 |
|---|---|
Molecular Formula |
C48H85N3O5 |
Molecular Weight |
784.2 g/mol |
IUPAC Name |
2-[bis[2-(octadecanoylamino)ethyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C48H85N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-45(52)49-39-41-51(47(54)43-35-33-34-36-44(43)48(55)56)42-40-50-46(53)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36H,3-32,37-42H2,1-2H3,(H,49,52)(H,50,53)(H,55,56) |
InChI Key |
CJMFXGGZYSIPRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis involves stepwise construction of the molecule starting from benzoic acid derivatives, introduction of aminoethyl linkers, and subsequent acylation with long-chain fatty acid derivatives (octadecanoyl groups). The key steps are:
- Functionalization of benzoic acid to introduce carbamoyl groups.
- Coupling with bis(2-aminoethyl)amine.
- Acylation of amino groups with 1-oxooctadecyl (stearoyl) moieties.
Stepwise Preparation Details
Detailed Research Findings on Step 1 (Benzoic Acid Derivative Preparation)
- The reduction of 7-amino-3-methylphthalide to 2-amino-6-ethylbenzoic acid is performed in aqueous or mixed solvents using hydrogenation catalysts like Raney nickel or palladium under mild to moderate temperature (20-100 °C) and hydrogen pressure (1-100 bar, typically 2-5 bar for safety and efficiency).
- The reaction pH is adjusted to neutral or slightly alkaline (pH 7-12) to optimize yield.
- The product is isolated by extraction, precipitation, or evaporation, with crystallization induced by adding non-polar solvents like n-heptane.
- Ultrasonication can improve filtration by breaking needle-shaped crystals.
Chromatographic Purification and Analysis
- The compound can be purified and analyzed by reverse phase high-performance liquid chromatography (RP-HPLC) using columns like Newcrom R1.
- Mobile phases typically contain acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
- Smaller particle size columns (3 µm) enable fast ultra-performance liquid chromatography (UPLC).
- This method is scalable for preparative separation and impurity isolation.
Data Table: Summary of Preparation Parameters
Additional Notes and Considerations
- The preparation of the benzoic acid core (2-amino-6-ethylbenzoic acid) is critical and has been optimized for cost-effectiveness and reliability due to its use in pharmaceutical intermediates.
- The acylation step requires anhydrous conditions to prevent hydrolysis of acyl chlorides.
- The final compound's amphiphilic nature (hydrophilic benzoic acid and hydrophobic octadecyl chains) may require careful control of solvents and purification techniques.
- Analytical methods such as RP-HPLC and mass spectrometry are essential for confirming purity and structure.
Chemical Reactions Analysis
2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines, depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Delivery Systems :
- The amphiphilic nature of this compound makes it suitable for drug delivery systems, particularly in encapsulating hydrophobic drugs. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs.
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Research indicates that the compound can interact with cellular membranes, potentially altering cell signaling pathways involved in cancer progression.
-
Anti-inflammatory Agents :
- The compound's structure may allow it to modulate inflammatory responses, making it a candidate for developing new anti-inflammatory medications.
Materials Science Applications
-
Surfactants :
- Due to its unique molecular structure, this compound can function as a surfactant in various formulations, improving the stability and performance of emulsions and dispersions.
-
Coatings and Adhesives :
- The compound can be utilized in developing advanced coatings and adhesives that require strong adhesion properties and resistance to environmental degradation.
Biochemical Applications
-
Bioconjugation :
- The presence of amino groups allows for bioconjugation with biomolecules such as proteins or nucleic acids, facilitating the development of targeted therapies or diagnostic tools.
-
Cell Membrane Studies :
- Research involving this compound can provide insights into membrane dynamics due to its ability to integrate into lipid bilayers, which is crucial for understanding cellular processes.
Case Study 1: Drug Delivery Enhancement
A study investigated the use of 2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid as a carrier for a poorly soluble anti-cancer drug. Results showed a significant increase in drug solubility and cellular uptake compared to conventional carriers, suggesting its potential in improving therapeutic efficacy.
Case Study 2: Anti-inflammatory Properties
Research published in a peer-reviewed journal demonstrated that modifications of this compound exhibited promising anti-inflammatory effects in vitro. The study indicated that these derivatives could inhibit pro-inflammatory cytokine production, highlighting their potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid involves its interaction with molecular targets through its amide and carboxylic acid groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The long aliphatic chains may also facilitate the incorporation of the compound into lipid bilayers, affecting membrane properties and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinguishing feature is its dual stearoyl-amide-ethyl branches. Below is a comparison with structurally related benzoic acid derivatives:
*Calculated based on formula.
Key Differences and Implications
Hydrophobicity and Solubility :
- The stearoyl chains in the target compound confer extreme lipophilicity, likely reducing water solubility compared to naptalam (aromatic) or 2-(2-ethoxy-2-oxoacetamido)benzoic acid (polar ethoxy group). This property aligns with surfactant or emulsifying applications, as seen in sodium stearoamphoacetate .
- In contrast, naptalam’s naphthalene group enhances π-π stacking, favoring herbicidal activity via plant membrane interaction .
Crystallinity and Solid-State Behavior :
- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms triclinic crystals (space group P1) stabilized by O–H⋯O and C–H⋯O hydrogen bonds . The target compound’s long alkyl chains may disrupt such packing, leading to amorphous or layered structures.
Biological Activity: Naptalam’s herbicidal action contrasts with the inferred surfactant role of the target compound. Structural analogs with mercapto groups (e.g., 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid) exhibit metal-binding or enzyme-inhibitory properties due to thiol reactivity .
Synthetic Complexity :
- The target compound’s synthesis likely involves sequential amidation of benzoic acid with stearoyl chloride and ethylenediamine derivatives. This contrasts with naptalam’s simpler aromatic amidation or the ethoxy-oxoacetamido derivative’s esterification steps .
Research Findings and Data
Toxicity Considerations
While direct toxicity data for the target compound are absent, related compounds provide insights:
- 3-CH2Cl (a chlorinated benzoic acid derivative) showed reduced gastric toxicity compared to acetylsalicylic acid (ASA) in rat models, highlighting how substituents modulate biological effects .
- Sodium stearoamphoacetate’s use in cosmetics suggests low acute toxicity, but long alkyl chains may raise concerns about bioaccumulation .
Hydrogen Bonding and Stability
- The ethoxy-oxoacetamido derivative’s hydrogen-bonded chains ([111] direction) enhance thermal stability (mp > 150°C) . The target compound’s stearoyl chains may lower melting points due to increased conformational flexibility.
Biological Activity
2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid, a complex organic compound, has garnered attention in the scientific community for its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a benzoic acid moiety linked to a bis(aminoethyl) derivative of an oxooctadecyl chain, suggesting potential amphiphilic properties that may influence its biological interactions.
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .
- Cell Membrane Interaction : The long alkyl chain (1-oxooctadecyl) suggests that this compound may interact with cellular membranes, potentially altering membrane fluidity and permeability, which can influence cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .
Pharmacological Applications
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Some studies have suggested potential antimicrobial properties against various bacterial strains, indicating its utility in pharmaceutical applications .
Study 1: Antioxidant Properties
A study published in a peer-reviewed journal investigated the antioxidant capacity of related compounds. The results indicated that the tested compounds significantly reduced oxidative stress markers in vitro, suggesting that 2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid could exhibit similar effects .
Study 2: Anti-inflammatory Activity
Another research focused on the anti-inflammatory effects of fatty acid derivatives demonstrated that compounds with long-chain alkyl groups could inhibit NF-kB activation, leading to reduced expression of inflammatory mediators. This suggests a pathway through which the compound could exert anti-inflammatory effects .
Study 3: Antimicrobial Efficacy
In a comparative analysis of various fatty acid derivatives, it was found that certain compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This raises the potential for 2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid as a candidate for further development in antimicrobial therapies .
Data Summary Table
Q & A
Q. Forced degradation studies :
- Acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 40°C for 24h).
- Thermal stress (60°C for 72h).
Monitor degradation via HPLC-MS to identify breakdown products (e.g., cleavage of amide bonds).
- Related benzoic acid derivatives show stability in neutral pH but degrade under extreme conditions .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in hydrogen-bonding patterns observed in crystallography vs. computational models?
- Methodological Answer :
- Refine computational models using Hirshfeld surface analysis to map intermolecular interactions.
- Compare experimental (X-ray) and theoretical (DFT) bond angles/dihedral angles. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .
Q. What experimental controls are essential when studying the compound’s biological activity to avoid lipid aggregation artifacts?
- Methodological Answer :
Include critical micelle concentration (CMC) assays to determine aggregation thresholds.
Use dynamic light scattering (DLS) to monitor particle size in aqueous buffers.
Validate biological activity with dose-response curves across multiple concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
